molecular formula C14H21NO B11110408 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol

3-Ethyl-1-methyl-4-phenylpiperidin-4-ol

Cat. No.: B11110408
M. Wt: 219.32 g/mol
InChI Key: QESXDAXFGSYTML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters . The resulting piperidinol can undergo dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-methyl-4-phenylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-ethyl-1-methyl-4-phenylpiperidin-4-ol

InChI

InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3

InChI Key

QESXDAXFGSYTML-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCC1(C2=CC=CC=C2)O)C

Origin of Product

United States

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